1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-16-7-6-12(15-16)10-14-9-11-4-3-5-13(8-11)17-2;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
HFTSQGDCEKFKTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common method involves cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example:
Reductive Amination for Methanamine Formation
The methanamine side chain is introduced via reductive amination:
- Steps :
Table 1: Pyrazole Intermediate Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, 2-pentanone, H₂SO₄ | 65–75 | 90 |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 80–85 | 95 |
| Reductive Amination | NH₃, NaBH₃CN, MeOH, RT, 4 h | 70–75 | 85 |
3-Methoxyphenyl Precursor Preparation
The 3-methoxyphenyl group is introduced via electrophilic substitution or directed ortho-metallation:
Direct Methoxylation of Phenyl Precursors
- Method : Nitration of phenol followed by reduction and methoxylation.
- Reaction :
Alternative Routes
For enhanced regioselectivity, directed ortho-metallation (DōM) can position the methoxy group at the meta position. This involves:
- Lithiation : Use of LDA or LDA/DMAP to deprotonate the ortho position.
- Electrophilic Trapping : Quenching with methyl iodide to install the methoxy group.
Coupling Strategies
The final coupling between the pyrazole and phenyl intermediates employs reductive amination or nucleophilic substitution:
Reductive Amination
Nucleophilic Substitution
For pre-activated phenyl intermediates (e.g., bromides):
- Reaction : Displacement of bromide by the pyrazole amine.
- Conditions :
- Base : K₂CO₃ or Cs₂CO₃.
- Solvent : DMF or DMSO.
- Temperature : 80–100°C.
- Yield : 50–60%.
Table 2: Coupling Method Comparison
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT | 65–70 | High |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 50–60 | Moderate |
Purification and Characterization
Post-synthesis purification ensures removal of impurities:
Chromatographic Methods
Spectroscopic Analysis
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (N-CH₂-N linkage), δ 6.3–6.5 ppm (pyrazole C-H), and δ 7.2–7.4 ppm (aromatic protons).
- ESI-MS : m/z = 260–265 (M+H)⁺.
Optimization and Reaction Conditions
Key parameters influencing yield and selectivity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–80°C | Balances reaction rate and byproducts. |
| Solvent | DMF or THF | Enhances solubility of intermediates. |
| Catalyst | Pd/C or NaBH₃CN | Accelerates reductive amination. |
| Reaction Time | 4–12 h | Longer times improve conversion. |
Challenges and Solutions
- Regioselectivity : Achieving meta-methoxy substitution requires precise control over electrophilic substitution.
- Solution : Use of directing groups or DōM strategies.
- Oxidation Sensitivity : Pyrazole intermediates may oxidize under harsh conditions.
Industrial-Scale Considerations
For large-scale production:
- Cost-Effective Catalysts : Replace NaBH₃CN with H₂/Pd-C for reductive amination.
- Solvent Recovery : Use ethanol or water-miscible solvents to minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-(3-Hydroxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine.
Reduction: 1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine with a reduced pyrazole ring.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, as anticancer agents. For instance, compounds with similar structures have exhibited selective antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) models. The presence of the methoxy group enhances the lipophilicity and bioavailability of these compounds, contributing to their efficacy in inhibiting tumor growth .
Antimicrobial Properties
The pyrazole moiety is associated with antimicrobial activity. Research indicates that compounds containing this structure can inhibit bacterial growth and exhibit antifungal properties. The incorporation of the methoxyphenyl group may further enhance these effects by improving interaction with microbial targets .
Neuropharmacological Effects
Some studies suggest that pyrazole derivatives possess neuroprotective properties and may be beneficial in treating neurological disorders. The modulation of neurotransmitter systems by these compounds could lead to reduced anxiety and improved cognitive function, making them candidates for further development in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine. Modifications to the methoxy and pyrazole groups can significantly influence biological activity. For example, variations in substituents on the phenyl ring have shown to alter potency against cancer cells and microbial strains .
In Vivo Studies
Initial in vivo assessments have demonstrated promising results regarding metabolic stability and bioavailability. Compounds similar to 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine have shown favorable pharmacokinetic profiles, suggesting that they could be developed into effective therapeutic agents with minimal side effects .
Material Science Applications
Beyond medicinal uses, compounds like 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine are being explored for their potential applications in material science. Their unique chemical structure allows for the development of novel polymers and materials with specific properties such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways.
Pathways Involved: The compound may inhibit certain enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- Amine Substituents : The 3-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl group in analogs like 3f (), which may alter receptor affinity .
Biological Activity
1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, a compound featuring a methoxyphenyl group and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound consists of a methoxy-substituted phenyl ring attached to a pyrazole group through a methanamine link. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant anticancer properties, particularly against breast cancer cell lines (MDA-MB-231). It has been shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
- Microtubule Destabilization : The compound acts as a microtubule-destabilizing agent, which is crucial for cancer therapy. It inhibits microtubule assembly, leading to cell cycle arrest in the G2/M phase .
- Anti-inflammatory Effects : Some derivatives of the pyrazole moiety have demonstrated anti-inflammatory properties by inhibiting TNF-alpha release in cellular models .
The mechanisms through which 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine exerts its biological effects include:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation and disrupting mitotic spindle function during cell division .
- Caspase Activation : Induction of apoptosis is mediated through increased caspase-3 activity, which is essential for the execution phase of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:
- Methoxy Substitution : The presence of methoxy groups on the phenyl ring enhances the lipophilicity and bioactivity of the compound. Variations in the position and number of methoxy groups can significantly alter its potency against cancer cells .
- Pyrazole Modifications : Alterations in the pyrazole ring can lead to different biological profiles. For example, substituents at specific positions can enhance or reduce anticancer activity depending on their electronic and steric effects .
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the efficacy of this compound in various biological contexts:
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 1.0 | Induced morphological changes; increased caspase-3 activity (1.33 times) |
| Study 2 | HepG2 | 10.0 | Significant growth inhibition (54.25%) |
| Study 3 | HeLa | 10.0 | Moderate growth inhibition (38.44%) |
These studies indicate that the compound not only inhibits cancer cell proliferation but also induces apoptotic pathways critical for effective cancer treatment.
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
When handling this compound, researchers must:
- Use full-body protective equipment (e.g., chemical-resistant gloves, lab coats) and P95 respirators for minor exposures or OV/AG/P99 respirators for higher protection .
- Ensure proper ventilation to avoid inhalation of dust or aerosols .
- Prevent environmental contamination by avoiding drainage system entry .
- Follow first-aid protocols: rinse skin/eyes with water for 15 minutes and seek medical attention for ingestion/inhalation .
Q. What are the compound’s molecular formula, CAS number, and key hazards?
Q. How should stability and storage conditions be managed?
- Store in sealed, light-resistant containers at room temperature in a dry environment .
- Avoid incompatibles like strong oxidizers (general guidance due to lack of specific data) .
- Monitor decomposition products during long-term storage via spectroscopic methods (e.g., NMR, FTIR) .
Advanced Research Questions
Q. How can researchers design experiments to resolve gaps in physicochemical data (e.g., LogP, solubility)?
- LogP Determination : Use the shake-flask method with octanol/water partitioning, validated via HPLC .
- Solubility Analysis : Employ UV-Vis spectroscopy or gravimetric methods across solvents (e.g., DMSO, ethanol) .
- Thermal Stability : Perform TGA-DSC to assess decomposition temperatures and compatibility with reaction conditions .
Q. What synthetic strategies are viable for this compound, and how can yields be optimized?
Q. How can in vitro toxicity profiles be established when existing data is limited?
- Acute Toxicity : Follow OECD Test Guideline 423 for oral toxicity in rodent models, measuring LD₅₀ .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Respiratory Irritation : Conduct epithelial cell barrier models (e.g., Calu-3) to evaluate H335 hazards .
Q. What methodologies are recommended for studying its potential as a bioactive ligand?
- Receptor Binding Assays : Screen against GPCRs or kinase targets using radioligand displacement or FRET-based assays .
- Molecular Dynamics Simulations : Model interactions with targets (e.g., serotonin receptors) via AutoDock Vina or GROMACS .
- In Vivo Efficacy : Test neuroactivity in zebrafish models, focusing on behavioral endpoints .
Q. How can ecological risks be assessed despite limited environmental data?
- Read-Across Models : Compare with structurally similar amines to estimate biodegradation (e.g., OECD QSAR Toolbox) .
- Microtox Assays : Evaluate acute toxicity to Vibrio fischeri for preliminary ecotoxicity data .
- Soil Mobility : Use batch sorption tests with varying soil pH/organic matter content .
Data Contradiction Analysis
Q. How should discrepancies in reported hazards or stability be addressed?
Q. What strategies mitigate conflicting bioactivity results across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
